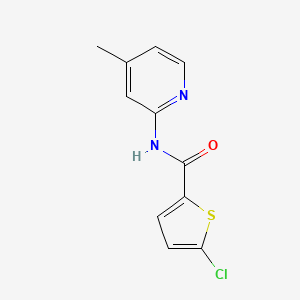

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Übersicht

Beschreibung

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides.

Vorbereitungsmethoden

The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base . This method yields the desired compound in good yield (approximately 80%).

Analyse Chemischer Reaktionen

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide exhibits significant antibacterial activity, particularly against extended-spectrum beta-lactamase-producing strains of Escherichia coli. In vitro studies have demonstrated that derivatives of this compound show enhanced efficacy against antibiotic-resistant bacteria. The mechanism of action involves binding interactions with target proteins, characterized by hydrogen bonding and hydrophobic interactions .

Key Findings on Antibacterial Activity :

- Target Pathogen : Escherichia coli (ESBL-producing strains)

- Mechanism : Inhibition of bacterial growth through specific binding to β-lactamase enzymes.

- Efficacy : Compounds derived from this structure have shown improved activity compared to traditional antibiotics, positioning them as promising candidates for addressing antibiotic resistance challenges.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide | Similar core structure without chlorine | Moderate antibacterial activity |

| 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Bromine substitution on thiophene | Enhanced antibacterial properties |

| N-(Pyridin-3-yl)thiophene-2-carboxamide | Different pyridine substitution | Potentially lower activity against bacteria |

The unique chloro substitution on the thiophene ring is critical for its specific biological activity profile, particularly against resistant bacterial strains.

Case Studies

-

Antibacterial Efficacy Study :

A study published in MDPI evaluated various synthesized N-(4-methylpyridin-2-yl)thiophene-2-carboxamides for their antibacterial properties against ESBL-producing E. coli. The results indicated that certain derivatives showed significantly higher activity compared to existing antibiotics, highlighting their potential as novel therapeutic agents . -

Mechanistic Insights :

Computational docking studies revealed that the binding interactions between these compounds and target proteins involve critical hydrogen bonds and hydrophobic contacts, which stabilize the complexes and enhance their inhibitory effects against bacterial enzymes .

Wirkmechanismus

The antibacterial activity of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is primarily attributed to its ability to inhibit the β-lactamase enzyme in bacteria. By binding to the active site of the enzyme, the compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains . This mechanism of action highlights the compound’s potential in combating antibiotic resistance.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide include:

5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a bromine atom instead of chlorine and exhibits similar antibacterial properties.

N-(5-chloro-4-methylpyridin-2-yl)acetamide: This compound has an acetamide group instead of a carboxamide group and is used in different chemical applications.

The uniqueness of this compound lies in its specific substitution pattern and its potent antibacterial activity against ESBL-producing bacterial strains, which sets it apart from other similar compounds .

Biologische Aktivität

5-Chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiophene core and a carboxamide group, with a 4-methylpyridine moiety that enhances its biological efficacy. Research has primarily focused on its antibacterial properties, especially against resistant strains of bacteria.

Chemical Structure and Properties

The molecular formula for this compound is CHClNOS, and it has a molecular weight of 240.72 g/mol. The structure includes:

- Thiophene ring : Provides a heterocyclic framework.

- Chloro group : Enhances biological activity.

- Carboxamide functional group : Contributes to solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the thiophene core.

- Introduction of the chloro substituent.

- Coupling with the 4-methylpyridine derivative to form the final product.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against extended-spectrum beta-lactamase (ESBL)-producing strains of Escherichia coli. In vitro studies have shown that this compound can effectively inhibit bacterial growth, making it a promising candidate in the fight against antibiotic resistance.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| ESBL-producing E. coli | 8 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism by which this compound exerts its antibacterial effects involves:

- Binding Interactions : Studies utilizing computational docking techniques have revealed that the compound engages in significant binding interactions with target proteins associated with bacterial resistance. These interactions include hydrogen bonding and hydrophobic contacts, which stabilize the complex and enhance inhibition efficacy.

Case Studies and Research Findings

- Study on ESBL-producing Bacteria : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against ESBL-producing strains compared to traditional antibiotics, suggesting a novel approach to combat antibiotic resistance .

- Structural Activity Relationship (SAR) : Research conducted on various derivatives indicated that modifications to the thiophene ring and pyridine moiety could lead to improved antibacterial properties. For instance, compounds with additional halogen substitutions exhibited increased potency .

- In Vivo Studies : Preliminary in vivo studies indicated that this compound reduced bacterial load in infected models, supporting its potential for therapeutic use .

Eigenschaften

IUPAC Name |

5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWYBNRUODNYPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501329672 | |

| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868213-01-8 | |

| Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.